1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride
Description
Properties
CAS No. |
1188265-76-0 |
|---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-3,13H,4-9H2;1H |
InChI Key |
CPDCAWKOFMRQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperazine
The most straightforward method involves alkylating piperazine with 4-bromo-2,3-dihydrobenzofuran under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 70–80°C for 10–12 hours. Yields range from 65% to 78%, with purity dependent on recrystallization solvents like dichloromethane/ethyl acetate mixtures.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Bromo-2,3-dihydrobenzofuran, K₂CO₃ | DMF | 70°C | 12 h | 72% |
This route is limited by competing side reactions (e.g., over-alkylation), necessitating stoichiometric control.
Boc-Protected Intermediate Route
To enhance regioselectivity, piperazine is first protected as a tert-butoxycarbonyl (Boc) derivative. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by coupling with 4-amino-2,3-dihydrobenzofuran using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Subsequent HCl-mediated deprotection in dioxane yields the hydrochloride salt with >95% purity.
Advantages:
Mechanochemical Synthesis
A solvent-free approach employs ball milling to activate 4-chloro-2,3-dihydrobenzofuran and piperazine hydrochloride. Ethanol (0.1 μL/mg) acts as a liquid assistant, enabling reactions at room temperature within 70 minutes. This method achieves 84% yield with reduced waste, though scalability remains challenging.
Mechanism:
The mechanical force generates reactive surfaces on the reactants, accelerating the SN2 displacement.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Solvent Effects
Catalytic Systems
Palladium-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) improve coupling efficiency in aryl bromide reactions, though they are cost-prohibitive for large-scale synthesis.
Salt Formation and Purification
The free base is converted to the hydrochloride salt via:
Purification Methods:
Analytical Characterization
Successful synthesis is confirmed by:
Chemical Reactions Analysis
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran or piperazine rings are replaced with other groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride has been studied for its potential therapeutic effects in various conditions:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. In animal models, 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride demonstrated significant activity in reducing depressive-like behaviors, suggesting its potential as a candidate for developing new antidepressant medications .
Anxiolytic Effects
Studies have shown that compounds similar to 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride can possess anxiolytic properties. These effects may be attributed to modulation of serotonin receptors, which are crucial in anxiety regulation .
Neuroprotective Properties
The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Its ability to inhibit oxidative stress markers and promote neuronal survival has been highlighted in preclinical studies .
Neuroscience Research
The role of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride extends into neuroscience, particularly concerning its interaction with neurotransmitter systems:
Serotonin Receptor Modulation
This compound has been shown to interact with various serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive functions. Its selective activity on these receptors may lead to advancements in treating psychiatric disorders .
Dopaminergic Activity
Additionally, it exhibits properties that may influence dopaminergic pathways, making it a candidate for further exploration in conditions like schizophrenia and Parkinson's disease .
Material Science Applications
Beyond medicinal uses, 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride has potential applications in material science:
Synthesis of Polymeric Materials
The compound can serve as a building block for synthesizing novel polymeric materials with specific functional properties. Its unique structure allows for the development of materials with enhanced mechanical and thermal properties .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for drug delivery systems. The ability to encapsulate therapeutic agents within polymeric matrices derived from this compound could enhance bioavailability and targeted delivery .
Case Studies
Several case studies underscore the versatility and potential of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in behavioral despair in rodent models. |
| Study B | Anxiolytic Properties | Showed promise in reducing anxiety-like behaviors through serotonin receptor modulation. |
| Study C | Neuroprotection | Highlighted the compound's ability to mitigate oxidative stress in neuronal cultures. |
| Study D | Material Science | Successful synthesis of a novel polymer with enhanced thermal stability using the compound as a precursor. |
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
Chlorophenyl and Chloroalkyl Derivatives
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride ():
- Substituents: Chlorophenyl and chloropropyl groups.
- Properties: High lipophilicity due to chlorine atoms, influencing blood-brain barrier penetration. Used as intermediates in antidepressant synthesis (e.g., Trazodone) .
- Comparison: The dihydrobenzofuran group in the target compound offers better solubility and reduced toxicity compared to chlorinated analogues .
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride (): Substituents: Dichlorophenyl group. Properties: Strong electron-withdrawing effects alter receptor binding. Used in antipsychotic research.
Aromatic and Heterocyclic Derivatives
- HBK Series (HBK14–HBK19) (): Substituents: Phenoxyethoxyethyl or phenoxypropyl groups with methoxy substituents. Properties: Extended alkyl chains improve metabolic stability. HBK15 (chloro-substituted) showed enhanced cytotoxicity in cancer cells . Comparison: The fused dihydrobenzofuran ring in the target compound may provide superior conformational rigidity, enhancing receptor affinity .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ():
Alkyl and Hydroxyalkyl Derivatives
Biological Activity
1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their wide-ranging biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral effects. The structural characteristics of these compounds significantly influence their pharmacological profiles.
Affinity for Receptors
Research has shown that 1-(2,3-dihydrobenzofuran-4-yl)piperazine hydrochloride exhibits notable affinity for histamine receptors, particularly H3R and H4R. In a study evaluating a series of related compounds, it was found that certain derivatives displayed high binding affinity and acted as antagonists at these receptors. For instance, the compound LINS01004 showed a pK_i value of 6.40 for H3R, indicating strong receptor interaction .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety and efficacy of this compound in cancer models. A study indicated that various derivatives of benzofuran exhibited low cytotoxic effects against HepG2 liver cancer cells, suggesting a favorable safety profile. However, certain modifications led to increased cytotoxicity through apoptosis induction via caspase pathways .
The biological activity of 1-(2,3-dihydrobenzofuran-4-yl)piperazine hydrochloride can be attributed to its interaction with specific cellular targets:
- Apoptosis Induction : The compound has been shown to activate caspase-dependent pathways leading to apoptosis in cancer cells. This was evidenced by increased expression levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 in treated cells .
- Anti-inflammatory Effects : The antagonistic action on H3R and H4R suggests potential applications in treating inflammatory conditions. In vivo studies demonstrated that selected derivatives could reduce inflammation in asthma models .
Table 1: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
